molecular formula C22H36O2 B027411 16-phenylhexadecanoic Acid CAS No. 19629-78-8

16-phenylhexadecanoic Acid

Cat. No. B027411
CAS RN: 19629-78-8
M. Wt: 332.5 g/mol
InChI Key: MFCNMXMQLKDGPQ-UHFFFAOYSA-N
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Description

16-phenylhexadecanoic acid, also known as 16-PA, is a long-chain fatty acid that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has been investigated as a potential treatment for a variety of diseases.

Scientific Research Applications

  • Biological Chemistry : 1,16-hexadecanedioic acid, a related compound, acts as a competitive inhibitor of n-alkane binding and may regulate cytochrome P450 activity, important in metabolic processes (Scheller et al., 1998).

  • Nuclear Medicine : 16-[18F]fluorohexadecanoic acid is used to study regional metabolism in the heart and liver, with its metabolites detectable as fluoride in bone (Knust et al., 1979).

  • Agricultural Chemistry : 14C-Hexadecanoic acid aids in investigating the biosynthetic pathway of sex pheromones in silkworm moths (Ando et al., 1988).

  • Medicinal Chemistry : 16-phenyl-6-hexadecynoic acid shows potential anticancer and leishmanicidal properties (Carballeira et al., 2018).

  • Cardiology : 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid is a potential tracer for studying fatty acid metabolism in the myocardium (Lee et al., 2008).

  • Nanotechnology : 16-mercaptohexadecanoic acid (MHA) facilitates the fabrication of magnetic particles for uses like biological cell separation and gold recovery (Liu & Xu, 1995).

  • Chemical Engineering : Derivatives of 10,16-dihydroxyhexadecanoic acid from tomatoes can be used for producing aliphatic polyesters (Arrieta-Báez et al., 2011).

  • Oncology : 16-O-caffeoyl-16-hydroxylhexadecanoic acid exhibits cytotoxic activities against certain cancer cell lines (Jia et al., 2015).

  • Surface Chemistry : 16-MHA-based self-assembled monolayers (SAMs) support the growth of metal nanostructures and facilitate surface-enhanced Raman spectroscopy (Garno et al., 2007; Gole et al., 2004).

  • Biopolymers : Plant cell extracts convert 16-hydroxyhexadecanoic acid to dicarboxylic acids, components of protective biopolymers like cutin and suberin (Kolattukudy et al., 1975).

Future Directions

The future directions of research on 16-Phenylhexadecanoic Acid could involve further exploration of its cytotoxicity and potential applications in treating diseases like Leishmaniasis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 16-Phenylhexadecanoic Acid are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It has been found to have cytotoxic effects on certain cell types . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with specific transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

16-phenylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCNMXMQLKDGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371870
Record name 16-phenylhexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19629-78-8
Record name 16-phenylhexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?

A1: Research suggests that this compound and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, this compound exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither this compound nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].

Q2: How does the structure of this compound relate to its biological activity?

A2: The structure-activity relationship (SAR) of this compound and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.

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